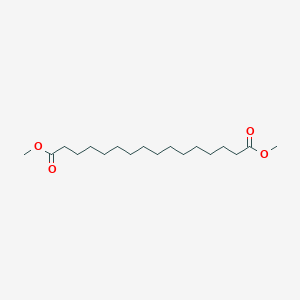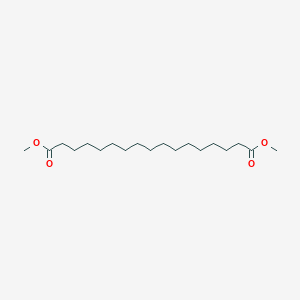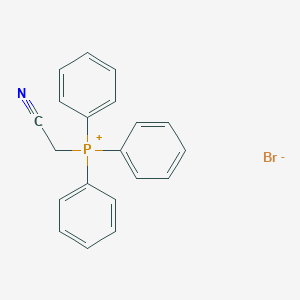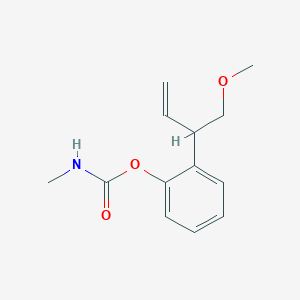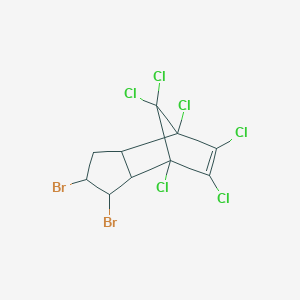
6-Methyl-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
6-Methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .
Synthesis Analysis
The synthesis of indole derivatives, including 6-Methyl-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention . Various synthetic strategies have been explored, including the use of carboxylic acid activators .Molecular Structure Analysis
The molecular structure of 6-Methyl-1H-indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Physical And Chemical Properties Analysis
6-Methyl-1H-indole-2-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 411.5±25.0 °C at 760 mmHg, and a flash point of 202.7±23.2 °C . It has a molar refractivity of 50.3±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 130.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloids
Indole derivatives, such as 6-Methyl-1H-indole-2-carboxylic acid, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .
Cancer Treatment
Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells . Their unique properties make them a promising area of research for developing new cancer therapies .
Antimicrobial Applications
Indole derivatives have demonstrated significant antimicrobial properties . This makes them a potential candidate for the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various types of disorders in the human body . This includes a wide range of conditions, highlighting the versatility of these compounds .
Preparation of Interleukin-2 Inducible T Cell Kinase Inhibitors
6-Methyl-1H-indole-2-carboxylic acid can be used as a reactant for the preparation of indolylindazoles and indolylpyrazolopyridines, which are known to be interleukin-2 inducible T cell kinase inhibitors .
Inhibitors of Gli1-Mediated Transcription in Hedgehog Pathway
This compound can also be used for the preparation of amide conjugates with ketoprofen, which are known to inhibit Gli1-mediated transcription in the Hedgehog pathway .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
6-Methyl-1H-indole-2-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can maintain intestinal homeostasis and impact liver metabolism and the immune response . For example, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely and can significantly impact their bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of 6-Methyl-1H-indole-2-carboxylic acid’s action depend on its specific targets and mode of action. For instance, some indole derivatives have been shown to have antiviral activity, with one compound showing inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of 6-Methyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and other factors can affect the compound’s action .
Eigenschaften
IUPAC Name |
6-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSVVHFMZASJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390349 | |
| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-indole-2-carboxylic acid | |
CAS RN |
18474-59-4 | |
| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
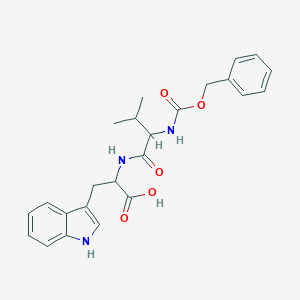
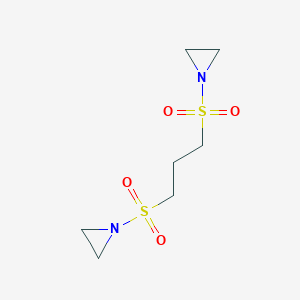
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)


